molecular formula C14H14O3 B158822 1-Methoxy-2-(4-methoxyphenoxy)benzene CAS No. 1655-72-7

1-Methoxy-2-(4-methoxyphenoxy)benzene

Cat. No.: B158822
CAS No.: 1655-72-7
M. Wt: 230.26 g/mol
InChI Key: IWPMJLHVGKZTNY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(4-methoxyphenoxy)benzene: is an organic compound with the molecular formula C14H14O3 It is a derivative of benzene, featuring methoxy and phenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(4-methoxyphenoxy)benzene typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of cesium carbonate and copper(I) chloride as catalysts. The reaction is carried out in 1-methyl-2-pyrrolidinone (NMP) as the solvent under nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reagents and conditions as described in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Methoxy-2-(4-methoxyphenoxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenoxy groups can be substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 1-Methoxy-2-(4-methoxyphenoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound can be used to study the effects of methoxy and phenoxy substituents on biological activity and interactions with biomolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(4-methoxyphenoxy)benzene involves its interaction with molecular targets through its methoxy and phenoxy groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

  • Benzene, 1-methoxy-4-phenoxy-
  • Benzene, 1-methoxy-4-(2-phenylethenyl)-
  • Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)-

Properties

CAS No.

1655-72-7

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-methoxy-2-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3

InChI Key

IWPMJLHVGKZTNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

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